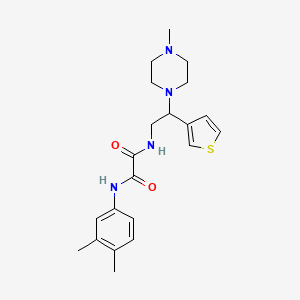

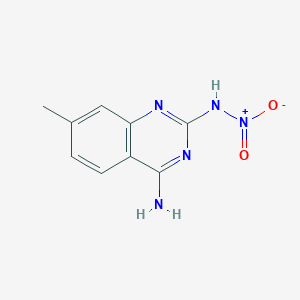

![molecular formula C13H6ClF3N4O B2488823 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one CAS No. 478246-12-7](/img/structure/B2488823.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions including heterocyclizations followed by benzannelations or attachment of arylethenyl pharmacophores. A novel three-carbon synthon, 1-(1H-1,2, 3-benzotriazol-1-yl)-3-chloroacetone, has been reported for the efficient synthesis of benzothiazoles, pyrido[1,2-a]indoles, and styryl-substituted indolizines and imidazo[1,2-a]pyridines, demonstrating a general and efficient approach for such processes (Katritzky et al., 2000).

Molecular Structure Analysis

Structural analysis through X-ray crystallography provides insights into the molecular conformation, showing how certain substituents affect the overall structure. For example, studies on related triazolopyridine derivatives have shown variations in molecular conformations and hydrogen bonding patterns, which can influence the compound's reactivity and interaction with other molecules (B. K. Sagar et al., 2017).

Chemical Reactions and Properties

Chemical properties of such compounds are significantly influenced by their structural characteristics. For instance, the presence of the benzotriazinyl moiety can lead to various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to its electron-withdrawing nature. These reactions are fundamental in the synthesis of a wide range of derivatives with potential biological activities (Yan Zhang et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. Studies have shown that related compounds exhibit diverse physical properties depending on their molecular structure, which can affect their application in various fields, including pharmaceuticals and materials science (Christos P. Constantinides et al., 2011).

Chemical Properties Analysis

The chemical behavior of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one and its derivatives can be complex, involving a range of reactions that are influenced by the electronic and steric effects of the substituents on the pyridinyl and benzotriazinone moieties. These properties are pivotal in the design of new compounds with enhanced activities or specific functionalities (Ahmed Jashari et al., 2007).

Applications De Recherche Scientifique

Fungicidal Properties : Jeon, Kim, Lee, and Kim (2013) studied the fungicide fluazinam, which includes 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one. They found that this compound forms inversion dimers linked by hydrogen bonds, creating a three-dimensional network. This structure contributes to the fungicidal properties of fluazinam (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).

Chemical Synthesis and Pharmacological Potential : Mackenzie and Stevens (1972) explored derivatives of 1,2,3-benzotriazin-4(3H)-ones for their potential as irreversible dihydrofolate reductase inhibitors, which are significant in the development of pharmacological agents (S. M. Mackenzie & M. Stevens, 1972).

Antimycobacterial and Antifungal Activities : Kubicová et al. (2000) synthesized derivatives of 3-phenyl-1,2,3-benzotriazin-4(3H)-ones and evaluated them for antimycobacterial and antifungal properties. Some derivatives showed good activity against Mycobacterium tuberculosis and atypical strains of mycobacteria (L. Kubicová et al., 2000).

Palladium-Catalyzed Reactions : Miura, Nishida, Morimoto, Yamauchi, and Murakami (2011) discovered that 1,2,3-Benzotriazin-4(3H)-ones can react with isocyanides in the presence of a palladium catalyst, yielding 3-(imino)isoindolin-1-ones. This reaction has implications in organic synthesis and pharmaceutical development (T. Miura, Yui Nishida, M. Morimoto, M. Yamauchi, & M. Murakami, 2011).

Nematicidal Activities : Chen, Zhou, Li, and Xu (2020) synthesized novel 1,2,3-benzotriazin-4-one derivatives and evaluated their nematicidal activities against Meloidogyne incognita, a nematode that causes root-knot disease in cucumbers. Some derivatives showed promising control efficacy, suggesting potential agricultural applications (Xiulei Chen, Zhenyu Zhou, Zhong Li, & Xiaoyong Xu, 2020).

Molecular Structure Analysis : Sallam et al. (2021) conducted a study on a pyridazine analog containing a 3-chloro-2-pyridinyl group. They performed density functional theory calculations, Hirshfeld surface analysis, and energy framework studies, which are vital in understanding the molecular structure and interactions of such compounds (Hamdi Hamid Sallam et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N4O/c14-9-5-7(13(15,16)17)6-18-11(9)21-12(22)8-3-1-2-4-10(8)19-20-21/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXSUCFEFZPHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![N-(2,3-dimethylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2488753.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)

![5-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxybenzamide](/img/structure/B2488756.png)

![Tert-butyl n-[(1r,3r)-3-hydroxycyclohexyl]carbamate](/img/no-structure.png)

![2-[8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2488760.png)